

Chloroacetate Esters: A Comprehensive Technical Guide on their Discovery, Synthesis, and Applications

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Compound of Interest		
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Introduction

Chloroacetate esters, a class of organochloride compounds, have carved a significant niche in the landscape of organic synthesis and chemical manufacturing. Characterized by the presence of a chlorine atom alpha to the ester carbonyl group, these molecules exhibit a unique reactivity profile that renders them valuable as intermediates in the production of a wide array of commercially important products, including pharmaceuticals, herbicides, and dyes. This technical guide provides an in-depth exploration of the discovery and history of chloroacetate esters, detailed experimental protocols for their synthesis, a compilation of their physicochemical properties, and an overview of their key chemical transformations and potential biological implications.

Discovery and History

The history of chloroacetate esters is intrinsically linked to the discovery and production of their parent compound, chloroacetic acid. The initial synthesis of chloroacetic acid, albeit in an impure form, was achieved in 1843 by the French chemist Félix LeBlanc, who chlorinated acetic acid in the presence of sunlight.[1] A pure form of chloroacetic acid was later prepared in 1857 by the German chemist Reinhold Hoffmann through the refluxing of glacial acetic acid







with chlorine under sunlight.[1] In the same year, French chemist Charles Adolphe Wurtz independently synthesized it via the hydrolysis of chloroacetyl chloride.[1]

The development of general esterification methods in the late 19th century, most notably the Fischer-Speier esterification discovered in 1895 by Emil Fischer and Arthur Speier, provided a direct route to chloroacetate esters from chloroacetic acid and the corresponding alcohol.[2][3] This acid-catalyzed condensation reaction became a fundamental method for the preparation of a wide variety of esters, including those of chloroacetic acid.

A significant milestone in the application of chloroacetate esters in organic synthesis was the discovery of the Darzens condensation (also known as the glycidic ester condensation) by the French chemist Auguste Georges Darzens in 1904.[1][4][5] This reaction, involving the condensation of an α -haloester with a ketone or aldehyde in the presence of a base, leads to the formation of α , β -epoxy esters (glycidic esters), which are versatile intermediates for the synthesis of various compounds.[1][4][5]

Physicochemical Properties of Chloroacetate Esters

The physical and chemical properties of chloroacetate esters vary with the nature of the alcohol moiety. A summary of key quantitative data for a range of common chloroacetate esters is presented in the table below for easy comparison.



Ester	CAS Numbe r	Molec ular Formul a	Molec ular Weight (g/mol)	Boiling Point (°C)	Meltin g Point (°C)	Densit y (g/mL)	Refrac tive Index (n20/D)	Solubil ity
Methyl Chloroa cetate	96-34-4	C₃H₅Cl O₂	108.52	130- 132[6]	-33[6] [7]	1.23[6]	1.422[6]	Slightly soluble in water; miscible with acetone and benzen e.[7]
Ethyl Chloroa cetate	105-39- 5	C4H7Cl O2	122.55	143- 146[8] [9]	-26[10] [11]	1.145- 1.15[10] [11]	1.422- 1.423[9]	Insolubl e in water; miscible with alcohol and ether. [12]
Propyl Chloroa cetate	5396- 24-7	C₅H∍Cl O2	136.58	164[1]	N/A	1.084[1]	1.419[1]	Slightly soluble in water.
Butyl Chloroa cetate	590-02- 3	C6H11Cl O2	150.60	174[5]	-67[5]	1.065- 1.07[5] [13]	1.430[1 3]	Slightly soluble in water; soluble in



								ethanol, acetone , and methan ol.[5]
Isobutyl Chloroa cetate	13361- 35-8	C6H11Cl O2	150.60	N/A	N/A	N/A	N/A	Data not readily availabl e.
sec- Butyl Chloroa cetate	17696- 64-9	C ₆ H ₁₁ Cl O ₂	150.60	N/A	N/A	N/A	N/A	Data not readily availabl e.
tert- Butyl Chloroa cetate	107-59- 5	C6H11Cl O2	150.60	48-49 (at 11 mmHg) [14]	N/A	1.053[1 4]	1.423	Insolubl e in water; soluble in ethanol and ether. [15]
Vinyl Chloroa cetate	2549- 51-1	C4H5Cl O2	120.54	134[11] [15]	-68[11] [15]	1.192[1 1]	1.440[1 1]	12 g/L in water. [11][15]

N/A: Data not readily available in the searched sources.

Key Experimental Protocols



Synthesis of Methyl Chloroacetate via Fischer-Speier Esterification

Objective: To synthesize methyl chloroacetate from chloroacetic acid and methanol using an acid catalyst.

Materials:

- Chloroacetic acid
- Methanol
- Concentrated sulfuric acid (catalyst)
- Sodium carbonate solution (for neutralization)
- Anhydrous calcium chloride (drying agent)
- Three-necked flask
- Reflux condenser
- Stirrer
- · Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, a
 mixture of chloroacetic acid and methanol is prepared. A typical weight ratio is 1 part
 chloroacetic acid to 0.366 parts methanol.[16]
- The mixture is heated with stirring to a temperature of 105-110 °C to initiate the esterification reaction.[16]



- During the reaction, a ternary azeotrope of methyl chloroacetate, water, and methanol is continuously distilled off.[16]
- The distillate is passed through a separator where the ester layer is separated from the aqueous layer. The separated methanol and water can be returned to the reaction flask.[16]
- The crude ester is neutralized with a sodium carbonate solution to remove any unreacted acid and the acid catalyst.[16]
- The neutralized crude ester is then subjected to fractional distillation. The fraction boiling at approximately 130°C at atmospheric pressure is collected first, followed by vacuum distillation to collect the final product at around 65°C (8kPa).[16]

Synthesis of Ethyl Chloroacetate via Fischer-Speier Esterification with Dean-Stark Apparatus

Objective: To synthesize ethyl chloroacetate from chloroacetic acid and ethanol using a Dean-Stark apparatus to remove water and drive the equilibrium towards product formation.

Materials:

- Chloroacetic acid
- Ethanol (96%)
- Concentrated sulfuric acid (catalyst)
- Toluene (water entrainer)
- Saturated sodium bicarbonate solution
- Anhydrous calcium chloride
- 250 mL round-bottom flask
- Dean-Stark apparatus
- Reflux condenser



- · Stirring bar and magnetic stirrer
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- In a 250 mL round-bottom flask, dissolve 18.8 g of chloroacetic acid in 40 mL of 96% ethanol.[17]
- Slowly add 1 mL of concentrated sulfuric acid to the mixture while stirring.[17]
- Assemble the Dean-Stark apparatus with the flask and a reflux condenser. Fill the Dean-Stark trap with toluene.[17]
- Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.
 The denser water will collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[8]
- Continue the reflux until no more water is collected in the trap (approximately 2-3 hours).[8]
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash it twice with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted chloroacetic acid.[8]
- Wash the organic layer with water until it is neutral to pH paper.[8]
- Dry the organic layer with anhydrous calcium chloride.[8]
- Filter the drying agent and distill the filtrate. Collect the fraction boiling between 144-146°C as pure ethyl chloroacetate.[8]

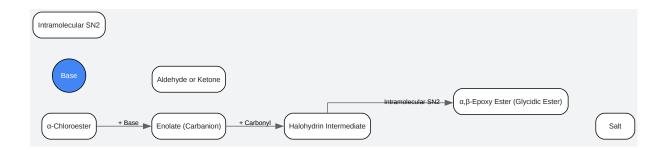
Key Reactions and Signaling Pathways



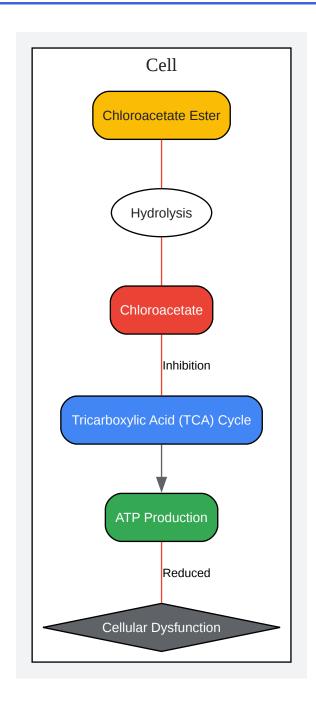
Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of ester synthesis. The reaction proceeds via a series of protonation and nucleophilic attack steps, as illustrated in the following diagram.









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